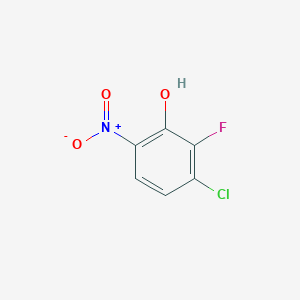

3-Chloro-2-fluoro-6-nitrophenol

説明

Significance of Nitrophenol Derivatives in Chemical and Environmental Sciences

Nitrophenol derivatives are of significant interest in both chemical and environmental sciences. jebas.org In the chemical industry, they serve as essential building blocks for synthesizing more complex molecules. mdpi.com Their reactivity makes them valuable in various organic reactions. From an environmental perspective, nitrophenols and their halogenated derivatives are recognized as pollutants. tidjma.tntidjma.tn Their presence in soil and water, often resulting from industrial discharge and agricultural runoff, poses environmental challenges. jebas.orgtidjma.tnresearchgate.net Consequently, a substantial body of research is dedicated to understanding their environmental impact, including their toxicity to aquatic life and their persistence in ecosystems. tidjma.tntidjma.tn The study of their degradation, whether through microbial action or other remediation techniques, is a key area of environmental research. mdpi.comjebas.org

Rationale for Academic Investigation of 3-Chloro-2-fluoro-6-nitrophenol

The specific compound, this compound, presents a unique case for academic investigation due to its specific combination of substituents on the phenol (B47542) ring: a chlorine atom, a fluorine atom, and a nitro group. This particular arrangement of a chloro, fluoro, and nitro group on a phenol backbone makes it a subject of interest for researchers studying structure-activity relationships and the effects of mixed halogen substitution on the chemical and physical properties of nitrophenols.

The synthesis of this compound involves a multi-step process. A common method starts with 2,4-dichloro-3-fluoronitrobenzene (B1295830), which is dissolved in dimethyl sulfoxide (B87167). prepchem.com An aqueous solution of sodium hydroxide (B78521) is then added, and the mixture is stirred at an elevated temperature for an extended period. prepchem.com Following the reaction, the unreacted starting material is removed, and the product is extracted and purified, often using column chromatography, to yield this compound. prepchem.com This synthesis provides a pathway to obtaining this specific isomer for further study.

The academic interest in this compound also stems from the broader concern over halogenated aromatic compounds as emerging environmental pollutants. researchgate.netnih.gov Research on similar compounds, such as dihalogenated nitrophenols, has highlighted their persistence in drinking water and potential toxicity. researchgate.netnih.gov Although specific studies on the environmental presence and toxicological profile of this compound are not as extensive, the known characteristics of related compounds provide a strong rationale for its investigation.

Below is a table summarizing some of the key chemical data for this compound:

| Property | Value |

| Molecular Formula | C6H3ClFNO3 |

| Average Mass | 191.54 g/mol |

| Monoisotopic Mass | 190.978549 g/mol |

| CAS Number | 82419-40-7 |

This data is compiled from chemical databases and provides a foundational understanding of the compound's basic properties. epa.govnih.gov

特性

IUPAC Name |

3-chloro-2-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXNXZWZWUJJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525906 | |

| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82419-40-7 | |

| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Fluoro 6 Nitrophenol

Advanced Spectroscopic Techniques for Structural Analysis

The precise structure of 3-Chloro-2-fluoro-6-nitrophenol is determined by assembling data from various spectroscopic methods. These techniques probe the molecule's atomic nuclei, vibrational modes, electronic transitions, and mass, collectively providing a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide critical information about the electronic environment of each atom.

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. The aromatic region would be expected to show distinct signals for each of the two protons on the benzene (B151609) ring. The coupling between these protons and with the fluorine atom would result in complex splitting patterns that help assign their specific positions.

¹³C NMR spectroscopy complements the proton data by providing signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded to the electronegative oxygen, chlorine, and fluorine atoms, as well as the carbon attached to the nitro group, would appear at characteristic downfield positions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Splitting Pattern |

| H (on C4) | 7.5 - 7.8 | - | Doublet of doublets (dd) |

| H (on C5) | 7.2 - 7.5 | - | Doublet of doublets (dd) |

| C1-OH | - | 150 - 155 | Singlet (or doublet due to F) |

| C2-F | - | 155 - 160 | Doublet (¹JCF) |

| C3-Cl | - | 120 - 125 | Singlet (or doublet due to F) |

| C4 | - | 125 - 130 | Singlet (or doublet due to F) |

| C5 | - | 115 - 120 | Singlet (or doublet due to F) |

| C6-NO₂ | - | 140 - 145 | Singlet (or doublet due to F) |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.comresearchgate.net For this compound, these spectra would reveal key stretching and bending vibrations.

The FTIR and Raman spectra are expected to show characteristic bands for the O-H, C-F, C-Cl, and NO₂ groups. nih.gov The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ in the FTIR spectrum would be indicative of the O-H stretching vibration, potentially influenced by intramolecular hydrogen bonding. longdom.org The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. spectroscopyonline.com The C-F and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching (H-bonded) | 3200 - 3500 | FTIR |

| C-H | Aromatic Stretching | 3000 - 3100 | FTIR, Raman |

| C=C | Aromatic Ring Stretching | 1450 - 1600 | FTIR, Raman |

| NO₂ | Asymmetric Stretching | 1520 - 1560 | FTIR, Raman |

| NO₂ | Symmetric Stretching | 1335 - 1370 | FTIR, Raman |

| C-F | Stretching | 1000 - 1400 | FTIR |

| C-Cl | Stretching | 600 - 800 | FTIR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the phenolic hydroxyl group (an auxochrome) and the nitro group (a chromophore) on the benzene ring significantly influences the UV-Vis absorption. mdpi.com

Nitrophenols typically exhibit strong absorption in the UV region. researchgate.netnih.gov The exact position of the maximum absorbance (λmax) is sensitive to the substitution pattern and the solvent used. For this compound, the combined electronic effects of the chloro, fluoro, and nitro substituents would lead to a specific absorption profile that can be used for its identification and quantification.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (191.54 g/mol ). nih.govepa.gov The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides further structural information. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂), nitric oxide (NO), and carbon monoxide (CO). The specific fragmentation pattern of this compound would be unique and serve as a fingerprint for its identification.

Spectroscopic Signatures of Halogen and Nitro Group Substitutions

The presence of the chlorine, fluorine, and nitro groups on the phenol (B47542) ring has a profound impact on the spectroscopic data. These substituents are all electron-withdrawing, which influences the electron density distribution in the aromatic ring and affects the chemical shifts in NMR, vibrational frequencies in IR, and electronic transitions in UV-Vis spectroscopy.

NMR Spectroscopy : The electron-withdrawing nature of the substituents deshields the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectra.

FTIR/Raman Spectroscopy : The strong electronegativity and mass of the halogen atoms, as well as the unique vibrational modes of the nitro group, give rise to characteristic absorption bands that are key for identifying these functional groups. The positions of other bands, such as the aromatic C=C stretching, can also be shifted due to the electronic effects of these substituents.

UV-Vis Spectroscopy : The substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The nitro group, in particular, extends the conjugation of the π-system, typically leading to a red shift in the absorption bands compared to unsubstituted phenol.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The spatial arrangement of the atoms in this compound, particularly the orientation of the hydroxyl and nitro groups, is crucial for understanding its properties. Due to the ortho positioning of the nitro group relative to the hydroxyl group, there is a high potential for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group. vedantu.comtestbook.comvaia.com

This intramolecular hydrogen bond would lead to the formation of a stable six-membered ring-like structure. acs.org This interaction has several spectroscopic consequences:

In the FTIR spectrum , the O-H stretching vibration would appear as a broad band at a lower frequency (e.g., 3200-3500 cm⁻¹) compared to a free O-H group, and its position would be largely independent of the sample concentration.

In the ¹H NMR spectrum , the signal for the hydroxyl proton would be shifted significantly downfield and may appear as a sharp singlet.

This intramolecular hydrogen bonding is a key structural feature that distinguishes ortho-nitrophenols from their meta and para isomers, where intermolecular hydrogen bonding is more prevalent. vaia.comstackexchange.com

Computational and Theoretical Chemistry Studies of 3 Chloro 2 Fluoro 6 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods use the principles of quantum mechanics to model molecular behavior, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods for calculating the electronic structure of molecules.

Density Functional Theory (DFT) has become exceedingly popular due to its excellent balance of accuracy and computational cost. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, this involves using various functionals, such as B3LYP or PBE, which approximate the exchange-correlation energy—the most complex part of the electron-electron interaction. For a molecule like 3-Chloro-2-fluoro-6-nitrophenol, DFT would be employed to predict its geometry, electronic properties, and spectroscopic features.

Hartree-Fock (HF) theory is an earlier and more fundamental method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It treats electron-electron repulsion in an average way, neglecting the instantaneous correlation between electrons. While HF is computationally less intensive than more advanced correlated methods, it is often less accurate than DFT for many molecular properties. It serves as a foundational starting point for more sophisticated calculations, known as post-Hartree-Fock methods.

Basis Set Selection and Optimization in Calculations

The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set . A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to build the molecular orbitals.

Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons that are far from the nucleus or involved in chemical bonding. Common basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection involves a trade-off between desired accuracy and computational expense. For a molecule containing halogens like chlorine and fluorine, the inclusion of polarization (d,p) and diffuse functions (+) is generally necessary to accurately model their lone pairs and polarizability.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap is associated with higher reactivity and lower stability. For this compound, the analysis of its frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack and provide an estimate of its chemical hardness and softness.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

Red regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. In this compound, these regions would likely be associated with the oxygen atoms of the nitro and hydroxyl groups, as well as the fluorine atom.

Blue regions correspond to areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. These would be expected near the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the aromatic ring.

Green regions represent areas of neutral potential.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods. The results are then compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific atomic motions.

A Potential Energy Distribution (PED) analysis is used to provide a detailed description of each vibrational mode in terms of the contributions from individual internal coordinates (bond stretches, angle bends, and torsions). This allows for an unambiguous assignment of the spectral bands. For this compound, this analysis would help in identifying the characteristic vibrations of the C-Cl, C-F, N-O, and O-H bonds.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability (β) Studies

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule.

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit significant second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency. The calculation of β for this compound would involve determining the change in the molecule's dipole moment in the presence of an applied electric field. Molecules with significant charge transfer, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), tend to have larger β values. The presence of the nitro group (electron-withdrawing) and the hydroxyl group (electron-donating) on the same aromatic ring in this compound suggests that it could potentially exhibit NLO properties.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoro 6 Nitrophenol

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 3-Chloro-2-fluoro-6-nitrophenol in substitution reactions is a balance between the activating effect of the hydroxyl group and the deactivating effects of the halogen and nitro groups.

Electrophilic Aromatic Substitution:

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to its ability to donate electron density to the benzene (B151609) ring through resonance, stabilizing the intermediate arenium ion. nih.gov Conversely, the chloro, fluoro, and nitro groups are deactivating, with the nitro group being particularly potent in this regard due to its strong electron-withdrawing nature. google.com

In the case of this compound, the hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. However, these positions are already occupied. The remaining open positions are 4 and 5. The strong deactivating effect of the nitro group at position 6 and the halogens at positions 2 and 3 would likely make further electrophilic substitution challenging, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group, at the ortho and para positions can significantly enhance the rate of nucleophilic aromatic substitution (SNAr). pjoes.com This is because the electron-withdrawing group stabilizes the negative charge of the Meisenheimer complex, which is the intermediate formed during the reaction. doubtnut.com

In this compound, the nitro group is ortho to the fluorine atom and meta to the chlorine atom. This positioning makes the fluorine atom at position 2 particularly susceptible to nucleophilic attack. The general order of halogen mobility in SNAr reactions is F > Cl > Br > I, which further supports the preferential substitution of the fluorine atom. researchgate.net A review of nucleophilic substitution on aromatic compounds systematizes the factors influencing the relative activities of these substituents, including the substrate's structure and the reaction conditions. sigmaaldrich.com

A plausible nucleophilic substitution reaction would involve the displacement of the fluoride (B91410) ion by a nucleophile, such as an alkoxide or an amine.

Reduction Pathways and Products

The nitro group of this compound can be reduced to an amino group, which is a common transformation for nitrophenols. This reduction can be achieved using various reducing agents. A relevant example is the selective reduction of the nitro group at the 2-position of 6-chloro-2,4-dinitrophenol to an amino group using sodium disulfide. sigmaaldrich.com This suggests that a similar method could be employed for the reduction of this compound to yield 2-amino-3-chloro-6-fluorophenol.

The general reaction can be represented as: C_6H_3ClFNO_3 + Reducing Agent → C_6H_5ClFNO

Common reducing agents for this type of transformation include metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or catalytic hydrogenation (H_2 with a metal catalyst like Pd, Pt, or Ni). nih.gov The choice of reducing agent can sometimes influence the selectivity and yield of the reaction.

Influence of Halogen and Nitro Groups on Aromatic Reactivity

Directing Effects in Electrophilic Substitution: The hydroxyl group is the most powerful activating and directing group, favoring substitution at the ortho and para positions. However, as these positions are blocked, the directing influence of the other substituents would come into play for any potential further substitution.

Activation towards Nucleophilic Substitution: The ortho-nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution. The chlorine atom, being meta to the nitro group, is significantly less activated.

Reaction Kinetics and Thermodynamics

A study on the kinetic stability of halogenated nitrophenols in drinking water showed that their degradation through hydrolysis and chloramination is relatively slow under typical conditions. google.com The second-order rate constants for the reaction of various halogenated nitrophenols with hypochlorous acid were found to be in the range of 3.84 ± 1.09 to 363.25 ± 50.44 M⁻¹min⁻¹. google.com

For nucleophilic aromatic substitution, the rate is highly dependent on the nature of the nucleophile, the solvent, and the specific electron-withdrawing groups present on the aromatic ring. sigmaaldrich.com

The thermodynamics of adsorption for a related compound, 4-chloro-2-nitrophenol (B165678), onto graphene have been studied. The process was found to be feasible, spontaneous, and exothermic. pjoes.com While not a chemical reaction in the same sense, this provides some indication of the intermolecular forces at play.

Mechanistic Insights into Chemical Transformations

Electrophilic Substitution Mechanism: Should an electrophilic substitution reaction occur, it would proceed through the standard two-step mechanism:

Attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex).

Deprotonation of the intermediate by a base to restore the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The mechanism for nucleophilic substitution on this compound would be the SNAr pathway:

Addition Step: The nucleophile attacks the carbon atom bearing the fluorine, which is activated by the ortho-nitro group. This forms a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. pjoes.com

The formation of the Meisenheimer complex is typically the rate-determining step.

Environmental Fate, Degradation Pathways, and Remediation Strategies for 3 Chloro 2 Fluoro 6 Nitrophenol

Environmental Occurrence and Persistence of Halogenated Nitrophenols

Halogenated nitrophenols (HNPs) are utilized in the synthesis of a variety of industrial and agricultural chemicals. cas.cncas.cn Their presence in the environment can also be a result of their formation as disinfection byproducts during water treatment processes like chlorination and chloramination. cas.cncas.cn The persistence of these compounds is a key factor in their environmental risk. For instance, dihalogenated nitrophenols (DHNPs) have been shown to be resistant to conventional drinking water treatment methods, including sedimentation and filtration, as well as household treatments like boiling and filtration. nih.govresearchgate.net

The nitro group on the phenol (B47542) ring, as seen in 2,6-dihalogenated nitrophenols, can increase the compound's persistence, making it more difficult to be broken down by photolysis compared to other halogenated aromatic disinfection byproducts. nih.gov This increased stability can be attributed to the formation of intramolecular hydrogen bonds. nih.gov Studies have detected certain DHNPs, such as 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) and 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), in treated sewage effluent and drinking water. nih.gov Their levels were observed to increase after chlorination and were not effectively removed by subsequent coagulation and filtration stages, suggesting that conventional water treatment can contribute to their formation and persistence. nih.gov

While there are no known natural sources of nitrophenols, they can be formed in the atmosphere through photochemical reactions of various aromatic compounds from anthropogenic sources, such as vehicle exhaust. cdc.gov In the environment, the fate of nitrophenols is governed by processes like photolysis and biodegradation. cdc.gov Their half-life can vary significantly depending on the environmental matrix, ranging from a few days in freshwater to several months in seawater. cdc.gov In soil, biodegradation is a primary degradation process, with half-lives ranging from days to weeks depending on aerobic or anaerobic conditions. cdc.gov

Biodegradation Mechanisms

Bioremediation, which utilizes microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective approach for treating contaminants like halogenated nitrophenols. mdpi.comresearchgate.net Microbial catabolism is a key process in the degradation of these compounds in the environment. cas.cncas.cn

Bacterial strains have demonstrated the ability to degrade chlorinated nitrophenols. mdpi.com For example, Burkholderia sp. strain SJ98 is known to degrade various nitrophenolic compounds. frontiersin.orgfrontiersin.org This strain has been shown to degrade 3-methyl-4-nitrophenol (B363926), a primary breakdown product of the insecticide fenitrothion. frontiersin.orgfrontiersin.org The degradation pathway involves the initial conversion of the parent compound to methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). frontiersin.orgfrontiersin.org

Research on Burkholderia sp. strain SJ98 has revealed that the gene cluster responsible for the catabolism of p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP) is also likely involved in the degradation of 3-methyl-4-nitrophenol. frontiersin.org Specifically, the enzyme PNP 4-monooxygenase (PnpA) catalyzes the initial monooxygenation of 3-methyl-4-nitrophenol to MBQ. frontiersin.org Subsequently, another enzyme, a 1,4-benzoquinone (B44022) reductase (PnpB), catalyzes the reduction of MBQ to MHQ. frontiersin.org This demonstrates the adaptive flexibility of microbial catabolic pathways for structurally similar compounds. frontiersin.org

In another example, Cupriavidus sp. strain CNP-8 can utilize 2,6-dibromo-4-nitrophenol (2,6-DBNP) as a source of nutrition. cas.cncas.cn The degradation involves a gene cluster that facilitates the sequential denitration and debromination of 2,6-DBNP to form 6-bromohydroxyquinol. cas.cncas.cn

Two primary catabolic pathways have been identified for the bacterial degradation of nitrophenols: the 1,2,4-benzenetriol (B23740) (BT) pathway and the hydroquinone (B1673460) (HQ) pathway. nih.gov

The 1,2,4-benzenetriol (BT) pathway is typically found in Gram-positive bacteria. nih.gov In this pathway, nitrophenols are converted to intermediates like p-nitrocatechol and then to 1,2,4-benzenetriol. nih.gov The aromatic ring of BT is then cleaved by the enzyme BT 1,2-dioxygenase to enter central metabolism. nih.gov Interestingly, the Gram-negative bacterium Cupriavidus sp. strain CNP-8 has been found to degrade 2-chloro-4-nitrophenol (2C4NP) via this BT pathway, which is a significant departure from the typical pathways observed in other Gram-negative utilizers of this compound. nih.gov In this strain, a two-component monooxygenase, HnpAB, catalyzes the conversion of 2C4NP to BT through a chloro-1,4-benzoquinone intermediate. nih.gov Subsequently, the enzyme HnpC, a BT 1,2-dioxygenase, is responsible for the ring-cleavage of BT. nih.gov

The hydroquinone (HQ) pathway is characteristic of Gram-negative bacteria. nih.gov In this pathway, the initial step is the removal of the nitro group to form hydroquinone. nih.gov The hydroquinone is then converted to β-ketoadipic acid through intermediates like γ-hydroxymuconic semialdehyde and maleylacetic acid. nih.gov For example, in a Moraxella sp., particulate enzymes catalyze the conversion of p-nitrophenol to hydroquinone, which is then further degraded by soluble enzymes. nih.gov

The following table summarizes the key enzymes and intermediates in these two pathways:

| Degradation Pathway | Key Enzymes | Key Intermediates | Typical Organisms |

| 1,2,4-Benzenetriol (BT) Pathway | p-Nitrophenol Monooxygenase, Benzenetriol 1,2-Dioxygenase | p-Nitrocatechol, 1,2,4-Benzenetriol, Maleylacetate | Gram-positive bacteria (e.g., Rhodococcus sp.), some Gram-negative bacteria (e.g., Cupriavidus sp.) |

| Hydroquinone (HQ) Pathway | p-Nitrophenol Monooxygenase, Hydroquinone Dioxygenase | Hydroquinone, 1,4-Benzoquinone, γ-Hydroxymuconic semialdehyde, Maleylacetic acid | Gram-negative bacteria (e.g., Moraxella sp.) |

Fungi represent another promising avenue for the bioremediation of halogenated nitrophenols. mdpi.com Fungal strains can be particularly effective due to their ability to produce a variety of oxidoreductase enzymes and their capacity for bioadsorption, which immobilizes toxic substances. mdpi.com

A study investigating ten different fungal strains found that Caldariomyces fumago and Curvularia sp. were highly effective in degrading 2-chloro-4-nitrophenol (2C4NP) and 5-fluoro-2-nitrophenol (B146956) (5F2NP). mdpi.com C. fumago was able to degrade over 50% of 2C4NP within 24 hours and 84% of 5F2NP within the same timeframe. mdpi.com Notably, this fungus could handle high concentrations of these compounds and significantly reduce the toxicity of the parent compounds. mdpi.com

The fungus Penicillium frequentans has also been shown to metabolize various monohalogenated phenols and 3,4-dichlorophenol. nih.gov The degradation process involves the initial oxidation of the halogenated phenol to the corresponding halocatechol. nih.gov The subsequent degradation pathway depends on the position of the halogen on the catechol ring. nih.gov This degradation is attributed to the action of non-specific intracellular enzymes involved in phenol catabolism, such as phenol hydroxylase and catechol-1,2-dioxygenase. nih.gov

Photodegradation Processes and Products

Photodegradation, the breakdown of compounds by light, is another important environmental fate process for nitrophenols. cdc.gov

Direct photolysis occurs when a molecule absorbs light and undergoes a chemical transformation. Nitrophenols can absorb near-UV light (295–400 nm), making their direct photolysis by sunlight possible. rsc.org The photolysis of nitrophenols can lead to the formation of various intermediates and products.

Studies on the direct photolysis of nitrobenzene (B124822) and nitrophenols in aqueous solutions have identified several aromatic intermediates, including nitrophenol isomers, nitrohydroquinone, and phenol. nih.gov The process also leads to the release of nitrite (B80452) and nitrate (B79036) ions into the solution. nih.gov The degradation of nitrophenols in these studies was observed to follow zero-order kinetics. nih.gov

The photolysis of nitrophenols in the gas phase is also a significant atmospheric process. mdpi.com It can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. mdpi.com The proposed mechanism involves the formation of biradicals upon photolysis, which can then react with oxygen to form highly oxygenated, low-volatility compounds that contribute to aerosol formation. mdpi.com The presence of NOx has been shown to inhibit this aerosol formation. mdpi.com

Computational studies have revealed that upon light absorption, nitrophenols can dissociate on an excited triplet state (T1 state) in both gas and aqueous phases. rsc.orgrsc.org The primary products of this dissociation are hydroxyl radicals (OH•) and nitric oxide (NO), rather than nitrous acid (HONO). rsc.orgrsc.org However, the formation of HONO, even as a minor product, can be an important source of this reactive species in the atmosphere. rsc.org The photolysis frequencies for 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have been estimated to be in the range of 10⁻⁸ to 10⁻⁶ s⁻¹ and 10⁻⁹ to 10⁻⁶ s⁻¹, respectively. rsc.org

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a suite of technologies characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). These radicals have a high oxidation potential and can mineralize a wide range of recalcitrant organic pollutants into simpler, less harmful substances like CO₂, water, and inorganic ions.

Ozonation and O₃/H₂O₂ Systems

Ozonation involves the use of ozone (O₃) as a powerful oxidant. Ozone can react with organic compounds through two main pathways: direct molecular ozone attack and indirect attack by hydroxyl radicals formed from ozone decomposition in water, a process that is enhanced at alkaline pH. nih.govrsc.org

Direct Ozonation: Ozone selectively attacks electron-rich sites in a molecule, such as activated aromatic rings. nih.gov For 3-Chloro-2-fluoro-6-nitrophenol, the hydroxyl group activates the ring, making it susceptible to ozone attack, although the electron-withdrawing substituents (Cl, F, NO₂) would decrease the reaction rate.

Indirect Oxidation (O₃/H₂O₂): The addition of hydrogen peroxide (H₂O₂) to the ozonation process (the Peroxone process) significantly accelerates the decomposition of ozone to form hydroxyl radicals, enhancing the degradation rate of many organic pollutants. nih.gov The reaction rate of •OH with most organic compounds is nearly diffusion-controlled, making this an effective process for refractory pollutants. nih.gov

Theoretical studies on p-nitrophenol show that the reaction initiated by •OH is much faster than the direct reaction with ozone, highlighting the efficiency of AOPs that maximize radical production. nih.gov Degradation proceeds through hydroxylation of the aromatic ring, followed by ring opening, leading to the formation of short-chain carboxylic acids (like oxalic and maleic acid) and eventually mineralization. nih.gov

Fenton and Photo-Fenton Processes

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals under acidic conditions (typically pH 3). researchgate.netresearchgate.net

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances the conventional Fenton reaction by incorporating UV or solar light. This has two major benefits:

Photoreduction of Fe³⁺: The photolysis of ferric iron complexes regenerates the Fe²⁺ catalyst, reducing the amount of iron sludge produced and sustaining the catalytic cycle. researchgate.net

Additional •OH Generation: The photolysis of H₂O₂ can also generate additional hydroxyl radicals.

Studies on various nitrophenols have demonstrated that photo-Fenton processes achieve significantly higher mineralization (over 92%) compared to the conventional Fenton process (21-32%). researchgate.net The degradation of nitrophenols leads to the formation of nitrate ions from the nitro group and short-chain carboxylic acids as intermediates, which are subsequently mineralized in the photo-Fenton system. researchgate.net The reactivity generally decreases with an increasing number of nitro groups on the phenol ring. researchgate.net

| Process | Compound | Mineralization Efficiency | Key Intermediates | Reference |

|---|---|---|---|---|

| Fenton | Nitrophenols (general) | 21-32% | Oxalic acid, Acetic acid | researchgate.net |

| Photo-Fenton (Solar/UV) | Nitrophenols (general) | >92% | Short-lived carboxylic acids | researchgate.net |

| Fenton | 4-Nitrophenol | ~60% (TOC removal) | Not specified | eeer.org |

UV-based Processes (e.g., UV/H₂O₂, TiO₂ Photocatalysis)

UV-based AOPs utilize ultraviolet light to generate reactive species for pollutant degradation.

UV/H₂O₂ Process: In this homogeneous process, the photolysis of hydrogen peroxide by UV light (typically at wavelengths < 280 nm) generates hydroxyl radicals. nih.govnih.gov

Reaction: H₂O₂ + hν → 2 •OH

The efficiency of this process is highly dependent on the H₂O₂ concentration, pH, and the initial concentration of the pollutant. nih.govmdpi.com Studies on various chlorophenols have shown that the UV/H₂O₂ system is effective in their complete degradation and dechlorination. nih.govresearchgate.net The degradation kinetics often follow a pseudo-first-order model. nih.gov

TiO₂ Photocatalysis: This is a heterogeneous process where a semiconductor catalyst, most commonly titanium dioxide (TiO₂), is irradiated with UV light. This generates electron-hole pairs (e⁻/h⁺). mdpi.com The holes are powerful oxidizing agents themselves and can also react with water or hydroxide (B78521) ions to form hydroxyl radicals. The electrons can react with dissolved oxygen to produce superoxide (B77818) radicals, which can further participate in degradation reactions. Surface fluorination of TiO₂ has been shown to enhance photocatalytic activity by promoting the formation of hydroxyl radicals and improving the adsorption of pollutants. rsc.orgnih.gov The combination of TiO₂ with H₂O₂ under UV light can further enhance degradation rates. nih.gov

| Process | Compound(s) | Result | Reference |

|---|---|---|---|

| UV/H₂O₂ | p-Chlorophenol | ~96% removal | nih.gov |

| UV/TiO₂/H₂O₂ | Chlorophenol mixture | Highest removal, dechlorination, and detoxification vs. UV/TiO₂ or UV/H₂O₂ alone | nih.gov |

| UV/F-TiO₂ | Reactive Orange 4 (azo dye) | 3 times faster degradation than with bare TiO₂ | nih.gov |

Electrochemical Oxidation and Sonochemical Oxidation

Electrochemical Oxidation: This method involves the degradation of pollutants through direct or indirect oxidation at an anode surface. mostwiedzy.pl Using high-performance anodes like Boron-Doped Diamond (BDD) allows for the efficient generation of physisorbed hydroxyl radicals from water discharge. nih.govresearchgate.net These radicals can completely mineralize even highly refractory compounds like phenols without the electrode fouling that plagues other anode materials. researchgate.net The degradation rate is influenced by the molecular structure of the pollutant; for substituted phenols, the chemical stability, reflected by the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), is a key determinant of reactivity at BDD anodes. nih.gov

Sonochemical Oxidation (Sonolysis): This process uses high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.com The collapse creates transient hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm). nih.gov Pollutants can be degraded via two main mechanisms: (1) pyrolysis within the collapsing bubble and at the bubble-liquid interface for volatile and hydrophobic compounds, and (2) oxidation by hydroxyl radicals formed from the thermolysis of water molecules, which occurs at the interface and in the bulk liquid for more hydrophilic compounds. mdpi.comnih.gov The degradation of p-chlorophenol has been shown to occur primarily through pyrolysis. nih.gov

Hybrid AOP Technologies

Sono-Fenton: Combining sonolysis with the Fenton process can enhance •OH radical production. Ultrasound can accelerate the decomposition of H₂O₂ and the regeneration of Fe²⁺, leading to a positive synergy. figshare.com

Sono-photocatalysis: The simultaneous application of ultrasound and photocatalysis can improve degradation by enhancing mass transfer of the pollutant to the catalyst surface and de-agglomerating catalyst particles, increasing the available active surface area. researchgate.net

Ozonation-Photocatalysis: This combination can also be highly synergistic. For example, a sandwiched MnO₂/Graphene Oxide/g-C₃N₄ catalyst combined catalytic ozonation and photocatalysis, resulting in a hydroxyl radical initiation rate 4.2 times the sum of the individual processes. nih.gov

Environmental Risk Assessment Methodologies for Halogenated Nitrophenols

Methodologies for assessing the environmental risk of halogenated nitrophenols are established and generally involve evaluating their potential for persistence, bioaccumulation, and toxicity (PBT). These assessments often rely on a combination of laboratory testing and predictive modeling.

For halogenated nitrophenols, risk assessment typically includes:

Toxicity testing: Acute and chronic toxicity studies on various aquatic organisms (e.g., algae, crustaceans, and fish) are conducted to determine the concentrations at which adverse effects occur. For instance, studies on compounds like 2,6-dihalo-4-nitrophenols have shown significant toxicity to aquatic life. llojibwe.orgcdc.govnih.gov

Biodegradability studies: These experiments assess the potential for microorganisms in soil and water to break down the compound. The rate and extent of biodegradation are key factors in determining the persistence of the chemical in the environment. cdc.gov

Physicochemical property analysis: Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are used to predict the compound's distribution in different environmental compartments (air, water, soil).

Without experimental data specific to this compound, any risk assessment would be purely speculative and lack the scientific rigor required for an authoritative analysis.

Formation of Environmentally Transient Species and Persistent Pollutants

The degradation of halogenated nitrophenols, whether through biological or chemical processes, can lead to the formation of various intermediate compounds. These can range from transient species, which are short-lived, to more persistent pollutants that may have their own environmental impacts.

Common degradation pathways for related compounds involve:

Reductive pathways: Under anaerobic conditions, the nitro group (-NO2) can be reduced to an amino group (-NH2), forming aminophenols. nih.gov

Oxidative pathways: Aerobic degradation can involve the hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov

Dehalogenation: The removal of halogen atoms (chlorine and fluorine) is a critical step in the detoxification of these compounds.

The specific transient and persistent pollutants formed from this compound would depend on the initial enzymatic or chemical attack. The presence of both chlorine and fluorine atoms, along with a nitro group on the phenol ring, suggests a complex degradation pattern. However, without dedicated research, the identity and environmental significance of these potential degradation products remain unknown. Studies on other chloronitrophenols have shown that incomplete degradation can sometimes result in the formation of other toxic byproducts. nih.gov

Biological Activity, Toxicology, and Structure Activity Relationships of 3 Chloro 2 Fluoro 6 Nitrophenol

In Vitro and In Vivo Biological Screening Methodologies

The biological activities of 3-Chloro-2-fluoro-6-nitrophenol and related compounds are assessed through a variety of in vitro and in vivo screening methodologies. documentsdelivered.com In vitro assays are fundamental in determining the cytotoxic effects of such compounds on mammalian cells. documentsdelivered.com These laboratory-based tests provide initial insights into the compound's potential biological impact.

Ecotoxicological Impact on Aquatic Organisms and Ecosystems

The ecotoxicological effects of nitrophenolic compounds, particularly in aquatic environments, are a significant area of study. While specific data on this compound is limited, the broader class of chemicals to which it belongs is known to pose a threat to aquatic life. nih.gov

Comparative Toxicity Studies (e.g., to lampreys vs. fish)

A notable application of nitrophenol derivatives has been in the control of invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes. glfc.org One such compound, 3-trifluoromethyl-4-nitrophenol (TFM), has been used as a selective lampricide. usgs.govcapes.gov.br Extensive research has been conducted to determine the comparative toxicity of TFM to larval lampreys and various fish species. usgs.govcapes.gov.br These studies have shown that the toxicity of TFM is influenced by water chemistry, such as alkalinity and conductivity. usgs.gov

In these comparative studies, larval lampreys were found to be more susceptible to TFM than many fish species, including smallmouth bass and other centrarchids. usgs.gov However, other species like walleye, yellow perch, bullheads, and white suckers showed higher susceptibility. usgs.gov This differential toxicity allows for the targeted control of lamprey populations with minimal impact on non-target fish species when concentrations are carefully managed. glfc.org

Table 1: Comparative Toxicity of a Nitrophenol-based Lampricide (TFM)

| Organism | Relative Susceptibility to TFM |

| Larval Lampreys | High |

| Smallmouth Bass | Low |

| Walleye | High |

| Yellow Perch | High |

| Bullheads | High |

| White Suckers | High |

This table is based on data for 3-trifluoromethyl-4-nitrophenol (TFM), a related nitrophenol compound.

Mechanisms of Aquatic Toxicity

The mechanisms of aquatic toxicity for nitrophenolic compounds are linked to their chemical structure and reactivity. For instance, the toxicity of TFM and another lampricide, 2',5-dichloro-4'-nitrosalicylanilide (Bayer 73), is significantly affected by the chemical characteristics of the water, including alkalinity and pH. glfc.org The presence of nitro, chloro, and fluoro groups in the molecular structure of compounds like this compound can contribute to their biological activity and, consequently, their toxicity. documentsdelivered.com These functional groups can influence the compound's ability to interact with biological molecules and disrupt physiological processes in aquatic organisms.

Mammalian Toxicity and Cellular Effects

Methemoglobinemia Induction by Nitrophenols

Certain aniline (B41778) and nitrophenol derivatives have been shown to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. nih.gov For example, studies on 3,5-dichloroaniline (B42879) and its metabolites have demonstrated their capacity to cause elevated methemoglobin levels. nih.gov The N-hydroxy metabolite was identified as a potent inducer of hemoglobin oxidation. nih.gov This process can be associated with the depletion of glutathione, an important antioxidant in red blood cells. nih.gov

Immune Reactions and Sensitizing Properties

Some chlorinated nitrophenol compounds have been evaluated for their potential to cause immune reactions and skin sensitization. For instance, 2-amino-6-chloro-4-nitrophenol (B3029376) has been shown to have a skin-sensitizing potential in studies. europa.eu The local lymph node assay (LLNA) is a common method used to assess the sensitizing properties of such chemicals, where an increase in lymphocyte proliferation in the draining lymph nodes indicates a positive response. europa.eu

General Toxicological Profiles of Nitroaromatic Compounds

Nitroaromatic compounds (NACs), a class to which this compound belongs, are recognized for their potential toxicity. researchgate.net These compounds are prevalent environmental pollutants, largely due to their extensive use in industries for manufacturing explosives, dyes, and pharmaceuticals. researchgate.netnih.gov The toxicity of nitroaromatic compounds is multifaceted, with established links to mutagenicity, carcinogenicity, and various other adverse health effects. researchgate.netnih.gov For instance, nitrobenzenes are known to cause conditions such as anemia and skin irritation. researchgate.net

The primary mechanism driving the toxicity of many nitroaromatic compounds involves a process of electron transfer and bioreduction of the nitro group. nih.govscielo.br This reduction can lead to the formation of reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which can react with cellular macromolecules, causing damage. nih.gov This process often results in the generation of reactive oxygen species (ROS), leading to oxidative stress, a state of imbalance that can harm cells and tissues. nih.gov The bioreduction of the nitro group is a central element in both the toxicological and, in some cases, the therapeutic action of these compounds. scielo.br The presence of the nitro group makes these compounds recalcitrant, meaning they are resistant to degradation and can accumulate in the environment, posing a significant threat to ecosystems and human health. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted phenols is significantly influenced by the nature and position of their substituents on the aromatic ring. In the case of halogenated nitrophenols, the specific arrangement of halogen atoms (like chlorine and fluorine) and the nitro group dictates the compound's properties, including its toxicity and mode of action. oup.comosti.gov

The position of the nitro group is critical. Studies on dinitrobenzyl derivatives have shown that the 3,5-dinitro configuration results in substantially higher antimycobacterial activity compared to 2,4-dinitro isomers. nih.gov This highlights that the relative positions of the nitro groups are crucial for biological efficacy. Similarly, the acidity (pKa) and lipophilicity (log Kow), which are heavily influenced by substituent positions, are key determinants of toxicity. oup.comosti.gov For nitrophenols, a pKa window between 3.8 and 8.5 is often associated with activity as oxidative uncoupling agents. oup.comosti.gov

Halogenation also plays a pivotal role. The position of halogen substituents can affect the compound's adrenolytic and beta-mimetic effects. nih.gov For instance, 2,5-dihalogenated phenylethanolamines and phenoxypropanolamines have been found to block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts. nih.gov The introduction of an electron-withdrawing group, such as a halogen, in the para-position of a phenol (B47542) can influence the formation and reactivity of intermediates. nih.gov The electronic effect of substituents para to a nitro group can alter the rotation of the nitro group relative to the aromatic ring, with electron-donating groups decreasing rotation and electron-withdrawing groups increasing it, which can impact receptor binding and activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological or toxicological activity. nih.govresearchgate.net These models are valuable for predicting the toxicity of chemicals, thereby reducing the need for extensive animal testing. nih.gov

For nitroaromatic compounds, QSAR studies have identified several key molecular descriptors that govern their toxicity. These often include quantum-chemical parameters, topological indices, and physicochemical properties. researchgate.net One of the most significant descriptors for the toxicity of nitroaromatics is the energy of the lowest unoccupied molecular orbital (E_LUMO). nih.govresearchgate.net A lower E_LUMO value indicates a greater ease of accepting electrons, which correlates with the compound's electrophilicity and reactivity, key factors in the nitro-reduction mechanism of toxicity. researchgate.net

Other important parameters identified in QSAR models for nitrophenols include lipophilicity (log K_ow) and acidity (pKa). oup.comosti.gov Studies have shown that the toxicity of nitrophenols can often be modeled based on these properties, which relate to the compound's ability to cross biological membranes and its ionization state. oup.com For example, a QSAR study on the toxicity of nitrophenols to Chlorella vulgaris successfully used descriptors such as constitutional and topological indices to build predictive models. nih.gov Another study on nitroaromatic compounds used a genetic algorithm to select descriptors and found that toxicity was governed by the number of nitro groups, electrotopological state, and E_LUMO. researchgate.net

Table 1: Key Descriptors in QSAR Models for Nitroaromatic Compound Toxicity

| Descriptor | Description | Relevance to Toxicity |

|---|---|---|

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the compound's electrophilicity and ease of reduction, which is central to the toxic mechanism of nitroaromatics. nih.govresearchgate.net |

| log K_ow | Octanol-Water Partition Coefficient | Represents the lipophilicity of the compound, affecting its ability to cross cell membranes and accumulate in organisms. nih.govoup.com |

| pKa | Acid Dissociation Constant | Determines the ionization state of the phenol at a given pH, which influences its interaction with biological targets and membrane transport. oup.comosti.gov |

| Molecular Shape (Ms) | Topological Descriptor | Relates to the size and shape of the molecule, which can influence its fit into receptor sites. researchgate.net |

Metabolic Pathways in Biological Systems

The metabolism of nitrophenols in biological systems is a critical process that influences their toxicity and excretion. For compounds like 4-nitrophenol (B140041), which is structurally related to this compound, metabolism occurs primarily through two phases of biotransformation. cdc.gov

Phase I Metabolism: This phase involves the chemical modification of the compound. A key pathway for nitrophenols is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming aminophenols. cdc.gov For example, 4-nitrophenol is reduced to 4-aminophenol. cdc.gov Another Phase I reaction is oxidation, such as the hydroxylation of 4-nitrophenol to form 4-nitrocatechol, a reaction mediated by cytochrome P450 enzymes, specifically CYP2E1. cdc.gov It is plausible that this compound undergoes similar reductive and oxidative transformations.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. cdc.gov The primary conjugation reactions for nitrophenols are glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with sulfate). cdc.gov Following oral exposure in animal models, a significant portion of an administered dose of 4-nitrophenol is excreted as glucuronide and sulfate (B86663) conjugates in the urine. cdc.gov

Certain bacteria have also demonstrated the ability to metabolize nitrophenols. For instance, Sphingomonas sp. UG30 can degrade various nitrophenolic compounds, including p-nitrophenol (PNP) and 2,4-dinitrophenol (B41442) (2,4-DNP). nih.gov The degradation pathways in these microorganisms can involve monooxygenases that hydroxylate the aromatic ring, initiating the breakdown of the compound. nih.govresearchgate.net

Molecular Docking and Receptor Interactions (e.g., with antimicrobial targets)

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. This method provides insights into the potential mechanism of action and biological activity.

The antimicrobial activity of phenolic compounds often involves disruption of the bacterial cell membrane or inhibition of key enzymes. mdpi.comfrontiersin.orgnih.gov Docking studies can help elucidate these interactions. For phenolic compounds in general, the mechanism can involve the accumulation of the molecules in the lipid bilayer of the cell membrane, which compromises its integrity, increases permeability, and leads to the leakage of cellular contents and ultimately cell death. mdpi.com The hydroxyl group of phenols is often crucial for this activity. jst.go.jp

Potential Pharmacological Activities of Derivatives (e.g., antitubercular, anticancer)

Derivatives of nitrophenols and other nitroaromatic compounds have been investigated for a range of pharmacological activities, demonstrating their potential as scaffolds for drug development. nih.gov

Antitubercular Activity: Several nitro-containing compounds have shown significant promise as antitubercular agents. nih.gov The drugs delamanid (B1670213) and pretomanid, which both contain a nitro group, are approved for treating multidrug-resistant tuberculosis (MDR-TB). nih.gov Their mechanism relies on bioreductive activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacteria. nih.gov Research into derivatives of 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) has shown that the 3,5-dinitrobenzyl moiety is critical for high in vitro antimycobacterial activity. nih.gov In contrast, isomers with 2,4-dinitro or other substitutions showed substantially lower or no activity, underscoring the importance of the specific substitution pattern. nih.gov Nitrofuran derivatives have also been explored for their antitubercular properties. nih.gov

Anticancer Activity: Phenolic compounds, including their nitrated derivatives, are a significant area of anticancer research. nih.govmdpi.com The mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and prevention of cell migration. nih.govmdpi.com For example, derivatives of pyridine (B92270) thiosemicarbazone have exhibited significant anticancer activity against various cancer cell lines, with some compounds showing high efficacy at micromolar concentrations. researchgate.net Furthermore, gold nanoparticles supported on a layered double hydroxide (B78521) (LDH) material have been shown to be effective in the catalytic degradation of 4-nitrophenol and also demonstrated dose-dependent cytotoxicity against human lung adenocarcinoma cells, suggesting a potential dual application in remediation and cancer therapy. rsc.org

Antibacterial Activity: Beyond tuberculosis, nitrophenol derivatives have been screened for broader antibacterial properties. Aminobenzylated 4-nitrophenols, for instance, have shown promising activity against several resistant microorganisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Studies have identified that certain structural features, such as an indoline (B122111) group combined with a para-nitrophenol moiety, are pivotal for this antibacterial action. nih.gov

Applications and Derivatives in Scientific Research

Role as Intermediates in Organic Synthesis

Halogenated nitrophenols are fundamental intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution reactions, while the halogen atoms provide sites for further chemical modification.

Pharmaceuticals: Various fluoro-nitrophenol derivatives serve as key starting materials in the development of therapeutic agents. For instance, 2-Fluoro-6-nitrophenol is a known intermediate in the synthesis of certain anti-inflammatory and analgesic drugs chemimpex.com. The synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has been explored for their potential as antitubercular agents . While direct synthetic routes from 3-Chloro-2-fluoro-6-nitrophenol are not extensively documented in publicly available literature, its structural similarity to these precursors suggests its potential as a valuable intermediate for novel pharmaceutical compounds. The synthesis of Elvitegravir, an HIV integrase inhibitor, involves a 6-(3-chloro-2-fluorobenzyl) moiety, highlighting the utility of this substitution pattern in medicinal chemistry google.com.

Agrochemicals: The development of modern pesticides and herbicides often relies on halogenated and nitrated aromatic compounds. 2-Fluoro-6-nitrophenol is recognized as an important intermediate in the creation of new agrochemical products chemimpex.com. Similarly, 1-Chloro-2-fluoro-3-nitrobenzene is utilized as an intermediate for agrochemicals chemicalbook.com. These examples underscore the potential of this compound as a building block for the synthesis of next-generation crop protection agents.

Dyes: Nitrophenols are historically significant in the dye industry. For example, the synthesis of azo dyes has been demonstrated using 4-chloro-2-nitrophenol (B165678) as a coupling component sciencemadness.org. The chromophoric properties endowed by the nitro group and the ability to form stable diazonium salts make nitrophenols versatile in this regard.

The synthesis of this compound itself can be achieved through the reaction of 2,4-dichloro-3-fluoronitrobenzene (B1295830) with an aqueous solution of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) prepchem.com.

Derivatives as Probes for Biochemical Pathways

The photophysical properties of nitrophenol derivatives, particularly their fluorescence, make them suitable candidates for the development of probes to study biochemical processes.

Fluorescent Probes: Derivatives of nitrophenols can be designed to exhibit changes in their fluorescence upon interaction with specific analytes. For example, a method for detecting organophosphate neurotoxins has been developed based on the fluorescence quenching of a coumarin (B35378) derivative by p-nitrophenol, which is a hydrolysis product of these toxins nih.gov. Furthermore, fluorescent probes for thiophenol have been created using a 2,4-dinitrobenzenesulfonic amide recognition unit attached to a fluorophore mdpi.com. These examples illustrate the principle that derivatives of this compound could potentially be functionalized to act as selective and sensitive probes for various biologically relevant molecules.

Optoelectronic Applications of Fluoro-Nitrophenols

The interplay between electron-donating (hydroxyl) and electron-withdrawing (nitro, fluoro, chloro) groups on an aromatic ring can lead to significant nonlinear optical (NLO) properties and other interesting optoelectronic characteristics.

Theoretical studies on fluorophenol and nitrophenol isomers have shown that the positions of the functional groups significantly influence the molecule's stability and NLO properties researchgate.net. The introduction of fluorine into a phenol (B47542) structure can alter its global reactivity, molecular stability, and nonlinear optical properties researchgate.net. For instance, theoretical investigations into the NLO behavior of organic crystals like 2-aminopyridinium p-toluenesulphonate demonstrate the importance of molecular design in achieving desired optical properties researchgate.net.

Furthermore, studies on fluorinated graphene have shown that fluorination can create a wide bandgap and lead to strong excitonic effects, which are crucial for optoelectronic device applications researchgate.net. While specific research on the optoelectronic properties of this compound is limited, the general principles derived from related fluoro-nitrophenols suggest that this compound and its derivatives could be of interest for applications in optical materials and devices.

Material Science Applications of Derivatives

The reactivity and electronic properties of nitrophenol derivatives also lend themselves to applications in material science, particularly in the development of sensors and functional materials.

Chemical Sensors: A notable application is the development of a sensitive electrochemical sensor for 4-nitrophenol (B140041) using a pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide composite nih.gov. This demonstrates that nitrophenol derivatives can be incorporated into advanced materials to create devices for environmental monitoring and chemical detection. Given its structure, derivatives of this compound could be explored for similar sensing applications, potentially offering unique selectivity or sensitivity profiles.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-Chloro-2-fluoro-6-nitrophenol and its analogs is a key area for future research. Current methods can be effective but often involve harsh conditions or generate significant waste.

One reported synthesis of this compound involves dissolving 2,4-dichloro-3-fluoronitrobenzene (B1295830) in dimethyl sulfoxide (B87167) and adding an aqueous solution of sodium hydroxide (B78521). prepchem.com The mixture is stirred at an elevated temperature for an extended period. prepchem.com After the reaction, water is added, and unreacted starting material is removed with diethyl ether. prepchem.com The aqueous layer is then acidified and extracted again with diethyl ether. prepchem.com The final product is purified by column chromatography. prepchem.com

Future research will likely focus on developing more efficient and environmentally friendly synthetic strategies. This could include:

Catalytic Methods: Exploring novel catalysts to improve reaction rates, yields, and selectivity, while reducing the need for harsh reagents.

Flow Chemistry: Utilizing continuous flow reactors to enhance control over reaction parameters, improve safety, and facilitate scalability.

Green Solvents: Investigating the use of more benign solvents to replace those currently used, such as dimethyl sulfoxide. prepchem.com

A patent for the preparation of 3-chloro-2-aminophenol describes a two-step process that starts with the synthesis of 3-chloro-2-nitrophenol. google.com This involves the reaction of m-chlorophenol with concentrated nitric acid in an acetate (B1210297) solvent. google.com The use of an acetate solvent is noted to make the reaction milder and also act as a catalyst. google.com

| Starting Material | Reagents | Product | Key Features | Reference |

| 2,4-dichloro-3-fluoronitrobenzene | Dimethyl sulfoxide, Sodium hydroxide | This compound | Multi-step process with extraction and purification | prepchem.com |

| m-chlorophenol | Concentrated Nitric Acid, Acetate solvent | 3-chloro-2-nitrophenol | Acetate acts as both solvent and catalyst | google.com |

Comprehensive Mechanistic Understanding of Degradation Pathways

Understanding how this compound breaks down in the environment is crucial for assessing its persistence and potential for remediation. Research into the degradation of related nitrophenolic compounds provides a foundation for this work. For instance, the biodegradation of p-nitrophenol can proceed through different pathways, often involving the initial removal of the nitro group to form intermediates like hydroquinone (B1673460). nih.gov This is then further broken down into compounds like β-ketoadipic acid. nih.gov

Future research on this compound should aim to:

Identify Intermediates: Use advanced analytical techniques to identify the transient chemical species formed during its degradation.

Elucidate Enzymatic Roles: Investigate the specific enzymes and microorganisms capable of breaking down this compound.

Determine Reaction Kinetics: Quantify the rates of degradation under various environmental conditions to predict its environmental fate.

Studies on other nitrophenols have shown that degradation can be initiated by monooxygenase or dioxygenase enzymes. nih.govasm.org The specific pathway can depend on the microorganism and the position of the substituents on the aromatic ring.

Advanced Ecotoxicological Assessment and Risk Mitigation

The potential toxicity of halogenated nitrophenols to various organisms necessitates thorough ecotoxicological evaluation. tandfonline.com Halogenated phenols are recognized as industrial pollutants that can pose a significant threat to the environment. researchgate.net

Future research in this area should focus on:

Chronic Toxicity Studies: Assessing the long-term effects of low-level exposure on a range of species.

Mixture Toxicity: Investigating the combined toxic effects of this compound with other common environmental pollutants.

Endocrine Disruption Potential: Evaluating its ability to interfere with the hormonal systems of wildlife and humans. researchgate.net

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have developed toxicological profiles for nitrophenols, highlighting the need for more comprehensive data on their health effects. cdc.govnih.gov

Exploration of New Biological Activities and Therapeutic Potential

While many nitrophenolic compounds are studied for their environmental impact, some also possess interesting biological activities that could be harnessed for therapeutic purposes. nih.gov Nitrophenols are used as intermediates in the production of various pharmaceuticals. nih.gov

Future research could explore:

Antimicrobial Activity: Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition: Investigating its potential to inhibit enzymes involved in disease pathways.

Prodrug Development: Designing inactive precursors that are metabolized in the body to release a biologically active form of the compound.

The antioxidant quercetin (B1663063) has shown potential in mitigating some of the adverse reproductive effects of 4-nitrophenol (B140041). cdc.gov This suggests that the biological effects of nitrophenols can be modulated by other compounds, opening avenues for further research.

Integration of Computational and Experimental Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, complementing experimental studies. nist.gov Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for predicting the toxicity of halogenated phenols. tandfonline.comresearchgate.net

Future work in this area should involve:

Developing Robust QSAR Models: Creating and validating predictive models for the toxicity and biodegradability of a wider range of halogenated nitrophenols. These models can help in designing molecules with desired properties. tandfonline.com

Molecular Docking Studies: Simulating the interaction of this compound with biological targets like enzymes and receptors to understand its mechanism of action.

DFT Calculations: Using Density Functional Theory to calculate the electronic properties and reactivity of the molecule, providing insights into its chemical behavior. researchgate.net

The combination of computational predictions and experimental validation can accelerate the research process and reduce the reliance on animal testing.

| Modeling Approach | Application | Potential Insights | Reference |

| QSAR | Predicting toxicity of halogenated phenols | Identifying structural features that influence toxicity | tandfonline.comresearchgate.net |

| Molecular Docking | Simulating interactions with biological targets | Understanding mechanisms of biological activity | researchgate.net |

| DFT Calculations | Calculating electronic properties and reactivity | Predicting chemical behavior and reaction pathways | researchgate.net |

Sustainable and Green Remediation Technologies

Developing effective and environmentally friendly methods to remove halogenated nitrophenols from contaminated soil and water is a critical challenge. researchgate.net Green remediation focuses on minimizing the environmental footprint of cleanup activities. epa.gov

Promising areas for future research include:

Bioremediation: Identifying and engineering microorganisms with enhanced capabilities to degrade this compound. mdpi.com Filamentous fungi, for example, have shown potential for the mycodegradation of halogenated nitroaromatic compounds. mdpi.com

Phytoremediation: Investigating the use of plants to absorb and break down the compound from contaminated soil and water. epa.gov

Advanced Oxidation Processes: Optimizing processes like photocatalysis and Fenton reactions to efficiently mineralize the compound into less harmful substances. researchgate.net

Adsorption on Novel Materials: Developing and testing new adsorbent materials, such as biochar, for their ability to remove these pollutants from water. mdpi.com

The ultimate goal is to develop sustainable remediation strategies that are not only effective but also cost-efficient and have a minimal impact on the ecosystem. epa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-fluoro-6-nitrophenol, and how can purity be ensured?

- Methodology : Multi-step synthesis involving sequential halogenation and nitration reactions. For example, chlorination of a fluorophenol precursor followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures). Purification via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Validation : Monitor reaction progress with TLC and confirm purity via HPLC (≥98% purity threshold) and melting point analysis.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Approach :

- ¹H/¹³C NMR : Identify aromatic proton environments and substituent positions (e.g., deshielding effects from nitro and halogen groups) .

- FT-IR : Detect functional groups (e.g., -NO₂ asymmetric stretching ~1520 cm⁻¹, phenolic -OH ~3300 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of -NO₂ or -Cl groups) .

- Data Table :

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | δ 7.2–8.5 (aromatic H) | Substituent positioning |

| FT-IR | 1520 cm⁻¹ (NO₂) | Nitro group confirmation |